5-Bromo-7-fluoro-6-methoxy-2-methyl-2H-indazole 5-Bromo-7-fluoro-6-methoxy-2-methyl-2H-indazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18548188
InChI: InChI=1S/C9H8BrFN2O/c1-13-4-5-3-6(10)9(14-2)7(11)8(5)12-13/h3-4H,1-2H3
SMILES:
Molecular Formula: C9H8BrFN2O
Molecular Weight: 259.07 g/mol

5-Bromo-7-fluoro-6-methoxy-2-methyl-2H-indazole

CAS No.:

Cat. No.: VC18548188

Molecular Formula: C9H8BrFN2O

Molecular Weight: 259.07 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-7-fluoro-6-methoxy-2-methyl-2H-indazole -

Specification

Molecular Formula C9H8BrFN2O
Molecular Weight 259.07 g/mol
IUPAC Name 5-bromo-7-fluoro-6-methoxy-2-methylindazole
Standard InChI InChI=1S/C9H8BrFN2O/c1-13-4-5-3-6(10)9(14-2)7(11)8(5)12-13/h3-4H,1-2H3
Standard InChI Key MSCDJCADDXTFOQ-UHFFFAOYSA-N
Canonical SMILES CN1C=C2C=C(C(=C(C2=N1)F)OC)Br

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 5-bromo-7-fluoro-6-methoxy-2-methyl-2H-indazole is C9_9H8_8BrFN2_2O, with a molecular weight of 283.08 g/mol . The indazole core consists of a bicyclic structure featuring a five-membered ring fused to a six-membered aromatic ring. Key substituents include:

  • Bromine at position 5, contributing steric bulk and electron-withdrawing effects.

  • Fluorine at position 7, enhancing metabolic stability and lipophilicity.

  • Methoxy at position 6, influencing solubility and hydrogen-bonding capacity.

  • Methyl at position 2, stabilizing the 2H-indazole tautomer through steric hindrance.

The compound’s SMILES string is COC1=C(C2=C(N(N=C2)C)C=C1Br)F, reflecting its substitution pattern. Computational models predict a planar aromatic system with moderate polarity (logP ≈ 2.3), suggesting balanced solubility in organic and aqueous media .

Synthetic Strategies and Challenges

Retrosynthetic Analysis

The synthesis of 5-bromo-7-fluoro-6-methoxy-2-methyl-2H-indazole likely involves sequential functionalization of an indazole precursor. Two plausible routes include:

Route 1: Late-Stage Functionalization

  • Core Formation: Construct the indazole ring via cyclization of a substituted phenylhydrazine derivative.

  • Bromination: Introduce bromine at position 5 using electrophilic brominating agents (e.g., NBS).

  • Fluorination: Employ Balz-Schiemann or nucleophilic aromatic substitution for fluorine introduction.

  • Methylation: Install the methyl group via alkylation or cross-coupling reactions.

Route 2: Building Block Assembly

  • Pre-Functionalized Intermediates: Start with 6-methoxy-2-methylindazole, followed by regioselective bromination and fluorination.

  • Protection/Deprotection: Use protecting groups (e.g., SEM) to direct substitution patterns.

Key Reaction Considerations

  • Regioselectivity: Bromination and fluorination require careful control to avoid undesired positions. Directed ortho-metalation or halogen dance reactions may enhance selectivity .

  • Tautomer Stability: The 2H-indazole tautomer is favored due to the 2-methyl group, reducing the risk of isomerization .

  • Purification Challenges: Column chromatography may be necessary due to polar functional groups, though patent literature suggests alternatives like crystallization for scaled production .

CompoundSubstituentsIC50_{50} (µM)Target Weeds
PicloramChlorine, pyridine12.5Broadleaf
6-Indazolyl-picolinicBromine, fluorine3.0Amaranthus retroflexus
Target CompoundBromine, fluorine, methoxyPredictedBroad-spectrum

Research Gaps and Future Directions

  • Synthetic Optimization: Develop regioselective methods for introducing bromine and fluorine without protecting groups.

  • Biological Screening: Test herbicidal efficacy against resistant weeds and evaluate mammalian toxicity profiles.

  • Computational Modeling: Predict binding affinities to auxin receptors (e.g., TIR1) using molecular docking studies.

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